molecular formula C25H25FN4O2 B2481509 3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1798032-61-7

3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No.: B2481509
CAS No.: 1798032-61-7
M. Wt: 432.499
InChI Key: DDZMKLJFVNPYFU-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex chemical structure, incorporating a fluorophenoxyphenyl group and a methylpyrazolopyrimidinylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and coupling reactions.

  • Step 1: Formation of Intermediate A

    • Reagents: : 4-fluorophenol, phenylboronic acid

    • Conditions: : Palladium catalyst, base, solvent (e.g., toluene), elevated temperature

  • Step 2: Intermediate B Formation

    • Reagents: : Intermediate A, propylamine

    • Conditions: : Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), room temperature

  • Step 3: Final Compound Formation

    • Reagents: : Intermediate B, 2-methylpyrazolo[1,5-a]pyrimidine

    • Conditions: : Condensation reaction, acidic catalyst (e.g., HCl), solvent (e.g., ethanol), reflux

Industrial Production Methods

Industrial production might involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity. Automation and continuous flow systems could be employed to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting its methyl groups.

  • Reduction: : Selective reduction of specific functional groups can modify the compound's properties.

  • Substitution: : Electrophilic aromatic substitution on the phenyl rings allows for further modification.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate, conditions: acidic or neutral medium.

  • Reduction: : Reducing agents like lithium aluminum hydride, conditions: anhydrous solvent (e.g., THF), low temperature.

  • Substitution: : Halogenating agents (e.g., bromine), conditions: polar aprotic solvents (e.g., acetonitrile).

Major Products

  • Oxidation: : Formation of carboxylic acids or aldehydes.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of more complex molecules, aiding in the development of new materials and chemicals.

Biology

Its structural components allow it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

Medicine

The compound's potential bioactivity could lead to therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

Its chemical properties are explored for use in the development of new coatings, polymers, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, influencing cellular processes. For instance, its fluorophenoxy group may enhance its binding affinity to certain proteins, while the methylpyrazolopyrimidinyl group could provide specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-chlorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

  • 3-(3-(4-bromophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Uniqueness

The 4-fluorophenoxy group imparts unique electronic and steric properties, differentiating it from its chlorinated and brominated analogues. This can lead to differences in reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O2/c1-18-14-24-28-16-20(17-30(24)29-18)5-3-13-27-25(31)12-7-19-4-2-6-23(15-19)32-22-10-8-21(26)9-11-22/h2,4,6,8-11,14-17H,3,5,7,12-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZMKLJFVNPYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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